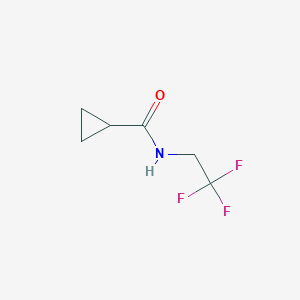

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide

Description

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a trifluoroethyl group attached to a cyclopropanecarboxamide moiety, which imparts distinct physicochemical properties.

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)3-10-5(11)4-1-2-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQECBLKCJBJXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by an iron porphyrin catalyst in an aqueous solution, leading to the formation of the desired product . The reaction conditions usually include mild temperatures and the use of readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: It is studied for its potential biological activity, including its effects on various biological pathways and targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease-related targets.

Industry: The compound’s unique properties make it valuable in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide include:

2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound also contains a trifluoroethyl group and is used as an intermediate in organic synthesis.

N-(2,2,2-trifluoroethyl)isatin ketimines: These compounds are used in asymmetric synthesis and have applications in medicinal chemistry.

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts rigidity to the molecule and affects its reactivity and interaction with biological targets. The trifluoroethyl group further enhances its chemical and biological properties, making it a valuable compound in various research fields.

Biological Activity

N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is a chemical compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group and the cyclopropane ring contribute to its distinct physicochemical properties, which may influence its reactivity and interactions with biological targets. This article aims to provide a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFN\O

- Molecular Weight : 173.11 g/mol

The presence of the trifluoroethyl group enhances lipophilicity and may affect the compound's solubility in biological systems. The rigidity imparted by the cyclopropane ring can influence its interaction with biological macromolecules.

This compound has been shown to engage in various biochemical pathways. Its mechanism of action is largely dependent on the specific biological targets it interacts with. Some key points include:

- Target Interactions : The compound may interact with enzymes or receptors involved in critical cellular processes.

- Biochemical Pathways : It has potential implications in pathways related to inflammation and cancer due to its structural analogies with known bioactive compounds.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Adenylate Cyclase Activity : In studies comparing it to dopamine analogs, the compound demonstrated weak stimulation of adenylate cyclase activity at certain concentrations .

- Vasodilatory Effects : It has been evaluated for its relaxant effects on isolated vascular tissues, indicating potential cardiovascular implications .

Case Studies and Research Findings

- Comparative Studies : A study compared this compound with other dopamine analogs in terms of their ability to stimulate adenylate cyclase in rat striatum. The results indicated that while the compound had some activity, it was significantly less than that of dopamine .

- Vascular Studies : In isolated rabbit renal and ear arteries, both N-ethyl- and N-trifluoroethyldopamine analogs produced relaxant effects without selectivity for dopamine receptors. This suggests a broader mechanism of action that may not be limited to traditional receptor pathways .

Synthetic Routes

The synthesis of this compound typically involves:

- Reactants : Cyclopropanecarboxylic acid and 2,2,2-trifluoroethylamine.

- Catalysts : Often catalyzed by iron porphyrin catalysts in aqueous solutions.

This synthetic route allows for scalability and adaptation for industrial production.

Reaction Conditions

The reactions typically require controlled temperatures and appropriate solvents to optimize yield and purity.

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Lithium aluminum hydride |

| Substitution | Substituted amides | Various nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.